1,1-Dimethylsilecan-6-one

Description

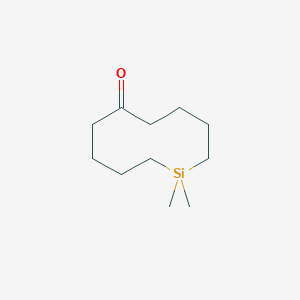

1,1-Dimethylsilecan-6-one is a silicon-containing cyclic ketone with a unique molecular architecture characterized by a six-membered silacyclic ring (silecan) substituted with two methyl groups at the 1-position and a ketone functional group at the 6-position. Silicon-based compounds like this are of interest in materials science and medicinal chemistry due to their enhanced thermal stability and metabolic resistance compared to carbon-based analogs .

Properties

CAS No. |

63523-13-7 |

|---|---|

Molecular Formula |

C11H22OSi |

Molecular Weight |

198.38 g/mol |

IUPAC Name |

1,1-dimethylsilecan-6-one |

InChI |

InChI=1S/C11H22OSi/c1-13(2)9-5-3-7-11(12)8-4-6-10-13/h3-10H2,1-2H3 |

InChI Key |

ACPRDJPRSCMGRG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCCCC(=O)CCCC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilecan-6-one can be synthesized through the polymerization of 1,1-disubstituted silacyclobutanes. This process involves heating the silacyclobutanes at atmospheric pressure or in sealed ampoules, typically within the temperature range of 150-200°C . The polymerization can occur without the need for catalysts, making it a relatively straightforward method.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the purity and consistency of the final product. The process often includes steps to remove impurities and control the polymerization conditions to achieve the desired molecular weight and properties.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylsilecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of silicon atoms, which can alter the reactivity of the compound compared to its carbon-based analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of silicon-oxygen bonds.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially converting silicon-oxygen bonds back to silicon-hydrogen bonds.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,1-Dimethylsilecan-6-one has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Medicine: Explored for its potential in developing new therapeutic agents and medical devices.

Mechanism of Action

The mechanism by which 1,1-Dimethylsilecan-6-one exerts its effects involves interactions with molecular targets and pathways specific to its silicon-containing structure. The presence of silicon atoms can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1,1-Dimethylsilecan-6-one and related compounds:

| Compound | Core Structure | Functional Groups | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| This compound | Silacyclic ring | Ketone, Two methyl groups | Not provided | Not available | Not available |

| 5,6-Dimethylindan-1-one | Benzannulated ring | Ketone, Two methyl groups | C₁₁H₁₂O | 160.21 g/mol | 16440-97-4 |

| 6,7-Dimethylesculetin | Coumarin derivative | Methoxy groups, Dihydroxybenzene | C₁₁H₁₀O₄ | 206.20 g/mol | 120-08-1 |

| 6-Methyl-1,4-diazepan-5-one | Diazepane ring | Ketone, Methyl group | C₆H₁₃ClN₂O | 176.64 g/mol | 955028-65-6 |

Key Observations :

- Silicon vs. Carbon Backbones : this compound’s silacyclic ring may confer higher thermal stability compared to carbon-based analogs like 5,6-Dimethylindan-1-one, as silicon-carbon bonds are longer and less polarizable .

- Ketone Reactivity : The ketone group in this compound likely exhibits similar reactivity to 5,6-Dimethylindan-1-one, enabling nucleophilic additions or reductions. However, steric hindrance from the methyl groups may slow reaction kinetics .

- Pharmacological Potential: Coumarin derivatives like 6,7-Dimethylesculetin are known for antioxidant and anti-inflammatory properties. The silicon analog’s bioactivity remains unexplored but could differ due to altered electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.